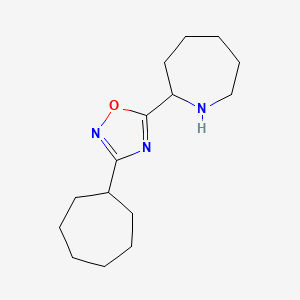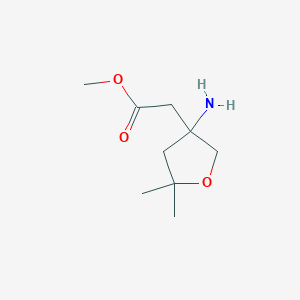
OlanzapineN-Oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Olanzapine N-Oxide typically involves the oxidation of Olanzapine using various oxidizing agents. One common method is the use of hydrogen peroxide in the presence of a catalyst such as sodium tungstate . The reaction is carried out in an aqueous medium at a controlled temperature to ensure the selective oxidation of Olanzapine to Olanzapine N-Oxide .
Industrial Production Methods
Industrial production of Olanzapine N-Oxide follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and concentration of reactants, to maximize yield and purity . The product is then purified using techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions
Olanzapine N-Oxide undergoes several types of chemical reactions, including:
Reduction: Olanzapine N-Oxide can be reduced back to Olanzapine using reducing agents such as ascorbic acid.
Oxidation: Further oxidation of Olanzapine N-Oxide can lead to the formation of other metabolites.
Substitution: Olanzapine N-Oxide can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium tungstate.
Reducing Agents: Ascorbic acid.
Reaction Conditions: Controlled temperature, pH, and concentration of reactants.
Major Products Formed
The major product formed from the oxidation of Olanzapine is Olanzapine N-Oxide. Further reactions can lead to the formation of other metabolites such as N-desmethylolanzapine and 2-hydroxymethylolanzapine .
科学研究应用
Olanzapine N-Oxide has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the metabolism and pharmacokinetics of Olanzapine in the human body.
Forensic Toxicology: Employed in the quantification of Olanzapine and its metabolites in biological samples.
Drug Development: Investigated for its potential therapeutic effects and as a lead compound for the development of new antipsychotic agents.
Biological Research: Used in studies to understand the biochemical pathways and molecular targets of Olanzapine and its metabolites.
作用机制
Olanzapine N-Oxide exerts its effects by interacting with various neurotransmitter receptors in the brain. It primarily acts as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors . By blocking these receptors, Olanzapine N-Oxide helps to regulate neurotransmitter levels and alleviate symptoms of schizophrenia and bipolar disorder .
相似化合物的比较
Similar Compounds
Olanzapine: The parent compound of Olanzapine N-Oxide, used as an antipsychotic agent.
N-desmethylolanzapine: A metabolite of Olanzapine with similar pharmacological properties.
2-hydroxymethylolanzapine: Another metabolite of Olanzapine with distinct pharmacokinetic properties.
Uniqueness
Olanzapine N-Oxide is unique due to its specific oxidation state and its role as a metabolite of Olanzapine. It provides valuable insights into the metabolism and pharmacokinetics of Olanzapine and serves as a useful compound in various scientific research applications .
属性
分子式 |
C17H20N4OS |
|---|---|
分子量 |
328.4 g/mol |
IUPAC 名称 |
5-hydroxy-2-methyl-4-(4-methylpiperazin-1-yl)thieno[3,2-c][1,5]benzodiazepine |
InChI |
InChI=1S/C17H20N4OS/c1-12-11-13-16(23-12)18-14-5-3-4-6-15(14)21(22)17(13)20-9-7-19(2)8-10-20/h3-6,11,22H,7-10H2,1-2H3 |
InChI 键 |
TURQBDXLVGSLAC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(N(C3=CC=CC=C3N=C2S1)O)N4CCN(CC4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



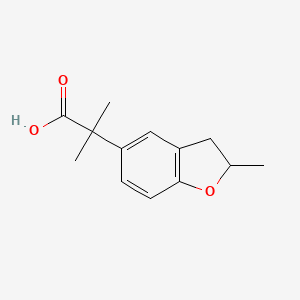
![2-chloro-1-[(7Z)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]propan-1-one](/img/structure/B13065013.png)
![4-(Oxolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13065017.png)
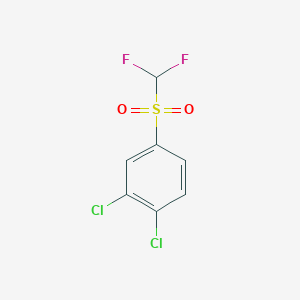


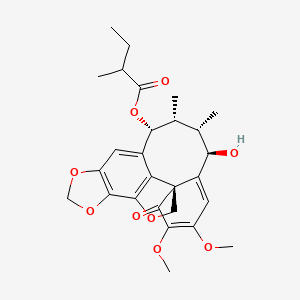
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole](/img/structure/B13065059.png)


